3-Bromo-4'-chlorobenzophenone
Overview
Description
3-Bromo-4’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4’-chlorobenzophenone can be synthesized through a multi-step reaction procedure starting from 3-bromo-4-chlorobenzoic acid. The synthesis involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for 3-Bromo-4’-chlorobenzophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-chlorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Bromo-4’-chlorobenzophenone include:
Copper (I) Bromide: Used in the diazotization reaction.
Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.
Major Products Formed
The major products formed from the reactions of 3-Bromo-4’-chlorobenzophenone depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzophenone derivatives.
Scientific Research Applications
3-Bromo-4’-chlorobenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its anticancer properties may be related to its ability to interfere with cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4’-chlorobenzophenone include:
- 4-Bromo-3-chlorobenzophenone
- 3-Bromo-4-chlorobenzoic acid
- 4-Bromo-3-chlorophenol
Uniqueness
3-Bromo-4’-chlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHMLEPCMXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373599 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-56-0 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75762-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide regarding the bonding nature and electronic properties of 3-bromo-4'-chlorobenzophenone?
A1: The research utilizes computational methods to investigate the vibrational energies and electronic properties of this compound. [] While the abstract doesn't specify the exact computational methods employed, it highlights that the study analyzes the molecule's vibrational frequencies, which can provide insights into the strength and nature of its chemical bonds. Additionally, the investigation of electronic properties likely involves exploring the molecule's electron distribution, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with other molecules.
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